molecular formula C25H24N2O4S B2687014 N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide CAS No. 941925-11-7

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2687014
CAS No.: 941925-11-7
M. Wt: 448.54
InChI Key: LXLPBQJNKSCGNF-UHFFFAOYSA-N
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Description

Product Overview N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound with the molecular formula C25H24N2O4S and a molecular weight of 448.5 g/mol . This acetamide derivative features a complex structure incorporating methoxyphenethyl and phenylsulfonyl-indole moieties, making it a valuable intermediate for advanced chemical synthesis and pharmaceutical research. Research Applications and Potential This compound belongs to a class of phenylsulfonyl indole derivatives, which are recognized in scientific literature for their relevance in developing biologically active molecules . Compounds with similar structural frameworks, particularly those containing the 1-(phenylsulfonyl)indole group, have been investigated for a range of biochemical applications, including antibacterial and antitumor activities . Furthermore, structurally related N-phenyl acetamide derivatives have been identified as novel inhibitors in virology research, demonstrating excellent in vitro activity against human respiratory syncytial virus (RSV) by targeting specific stages of the viral replication cycle . While the specific mechanism of action for this exact compound is a subject for further investigation, its structure suggests potential as a key intermediate for researchers exploring new therapeutic agents in antiviral and anticancer discovery pipelines. Usage Note This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or animal consumption.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-31-23-14-8-5-9-19(23)15-16-26-25(28)18-27-17-24(21-12-6-7-13-22(21)27)32(29,30)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLPBQJNKSCGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the methoxyphenethyl group to the indole-sulfonyl intermediate, typically through an amide bond formation using reagents like carbodiimides or other coupling agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents, while nucleophilic substitution may involve reagents like alkoxides or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonyl group can yield a sulfide derivative.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenethyl group may enhance its binding affinity to certain targets, while the indole and phenylsulfonyl groups contribute to its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Sulfonyl vs. Sulfanyl : The phenylsulfonyl group in the target compound and 31 enhances metabolic stability compared to sulfanyl derivatives (e.g., 16 ), which are more prone to oxidation .
    • Halogenation : Chlorine (e.g., 3a ) and trifluoromethyl groups (e.g., 31 ) improve lipophilicity and resistance to enzymatic degradation .
  • Synthetic Yields : Lower yields (e.g., 43% for 31 ) are common in compounds with bulky substituents, while simpler derivatives (e.g., 3a ) achieve higher yields (54.1%) .

Key Observations :

  • COX-2 Inhibition : Compound 31 demonstrates selective COX-2 inhibition but suffers from rapid metabolism, whereas fluorinated analogs (e.g., 17 ) show improved stability .
  • Antioxidant Activity: Hydroxyimino derivatives (e.g., 3a) outperform non-oxime analogs in radical scavenging, attributed to the –N–OH group’s redox activity .
Pharmacokinetic and Metabolic Stability
  • MetaSite Predictions : For compound 31 , MetaSite accurately identified metabolic soft spots (amide substituent oxidation), guiding the design of fluorinated analogs with shifted metabolism to O-demethylation .
  • Fluorination : Fluorophenyl and trifluoromethyl groups (e.g., 17 ) reduce CYP-mediated metabolism, enhancing half-life in microsomal assays .
Computational Insights
  • DFT Studies : N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide exhibits a planar indole core with optimized bond lengths (C–N: 1.376 Å) matching experimental XRD data. MEP analysis reveals electron-deficient regions near sulfonyl groups, favoring nucleophilic attacks .

Biological Activity

N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (CAS Number: 941925-11-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C25H24N2O4SC_{25}H_{24}N_{2}O_{4}S, with a molecular weight of 448.5 g/mol. The compound features an indole core substituted with a phenylsulfonyl group, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular Formula C25H24N2O4S
Molecular Weight 448.5 g/mol
CAS Number 941925-11-7

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • Enzyme Inhibition : Compounds in the indole-sulfonamide class have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.

Pharmacological Studies

Several studies have investigated the pharmacological properties of related compounds:

  • Antitumor Activity : A study highlighted that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Effects : Indole-sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, which could be relevant for treating inflammatory diseases .
  • Neuroprotective Properties : Some indole derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and neuroinflammation .

Case Study 1: Indole Derivatives in Cancer Treatment

A recent investigation into a series of indole-sulfonamide compounds revealed that modifications to the sulfonamide group could enhance cytotoxicity against breast cancer cells. The study found that specific substitutions led to increased apoptosis in tumor cells while sparing normal cells, indicating a selective targeting mechanism .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of a related indole compound, demonstrating its ability to inhibit neuronal apoptosis induced by oxidative stress. This suggests that such compounds could be further explored for therapeutic applications in neurodegenerative diseases .

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